![molecular formula C13H15NO4 B12611443 2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclohexanone CAS No. 877032-07-0](/img/structure/B12611443.png)
2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2alpha-[®-3-Nitro-alpha-hydroxybenzyl]cyclohexanone is a complex organic compound characterized by its unique structural features, including a nitro group, a hydroxyl group, and a cyclohexanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2alpha-[®-3-Nitro-alpha-hydroxybenzyl]cyclohexanone typically involves multi-step organic reactions. One common approach is the nitration of a suitable benzyl precursor, followed by the introduction of the hydroxyl group and subsequent cyclization to form the cyclohexanone ring. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of 2alpha-[®-3-Nitro-alpha-hydroxybenzyl]cyclohexanone may involve large-scale nitration and hydroxylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2alpha-[®-3-Nitro-alpha-hydroxybenzyl]cyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and specific solvents like dichloromethane (CH2Cl2).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or further nitrated products.
Applications De Recherche Scientifique
2alpha-[®-3-Nitro-alpha-hydroxybenzyl]cyclohexanone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2alpha-[®-3-Nitro-alpha-hydroxybenzyl]cyclohexanone involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2alpha-[®-3-Methoxy-alpha-(nitromethyl)benzyl]cyclohexanone
- 2alpha-[®-3-Methoxy-alpha-(nitromethyl)benzyl]cyclohexanone
Uniqueness
2alpha-[®-3-Nitro-alpha-hydroxybenzyl]cyclohexanone is unique due to the presence of both nitro and hydroxyl groups, which confer distinct reactivity and potential biological activity compared to similar compounds. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Propriétés
Numéro CAS |
877032-07-0 |
|---|---|
Formule moléculaire |
C13H15NO4 |
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
(2S)-2-[(R)-hydroxy-(3-nitrophenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C13H15NO4/c15-12-7-2-1-6-11(12)13(16)9-4-3-5-10(8-9)14(17)18/h3-5,8,11,13,16H,1-2,6-7H2/t11-,13+/m1/s1 |
Clé InChI |
OFFGBOIAXPIJKZ-YPMHNXCESA-N |
SMILES isomérique |
C1CCC(=O)[C@@H](C1)[C@H](C2=CC(=CC=C2)[N+](=O)[O-])O |
SMILES canonique |
C1CCC(=O)C(C1)C(C2=CC(=CC=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


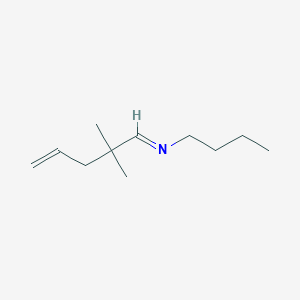
![5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12611371.png)
![Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate](/img/structure/B12611373.png)

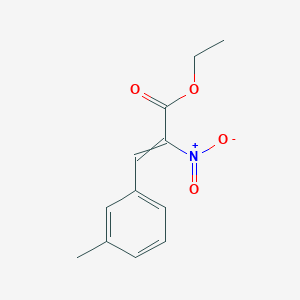
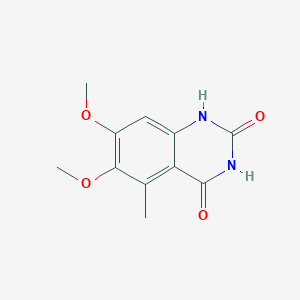
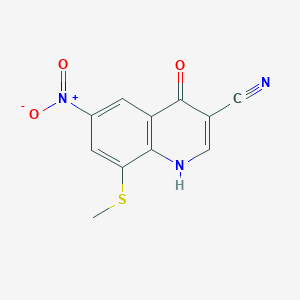
![(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B12611406.png)


phosphanium bromide](/img/structure/B12611416.png)
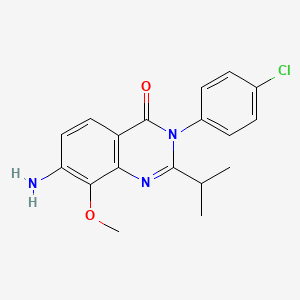
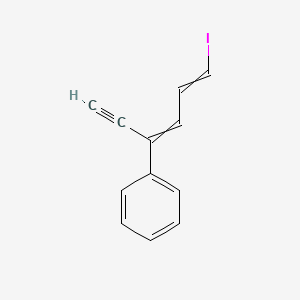
![2-[1-(Bromomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12611436.png)
